2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide
Description
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide is a synthetic 1,2,4-triazole derivative with a substituted acetamide backbone. Its structure features a pyridyl-substituted triazole ring linked via a thioether bond to an N-arylacetamide moiety, with bromine and methyl substituents on the phenyl group (Figure 1). This compound belongs to a class of molecules designed for anti-inflammatory applications, leveraging the pharmacophoric triazole-thione scaffold known for modulating cyclooxygenase-2 (COX-2) activity . Synthesized through alkylation and condensation reactions, it has demonstrated anti-inflammatory efficacy in preclinical models, particularly in formalin-induced edema in rats, with activity comparable to diclofenac sodium .
Properties
Molecular Formula |
C16H14Br2N6OS |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14Br2N6OS/c1-9-6-10(17)14(11(18)7-9)21-13(25)8-26-16-23-22-15(24(16)19)12-4-2-3-5-20-12/h2-7H,8,19H2,1H3,(H,21,25) |
InChI Key |
FKGMUZNUUZVTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Thioether Formation: The thiol group is introduced by reacting the triazole-pyridine intermediate with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the amine group with 2,6-dibromo-4-methylphenylacetyl chloride under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A triazole ring : Known for its role in medicinal chemistry, it can enhance the biological activity of compounds.
- A pyridine moiety : Often associated with increased solubility and bioactivity.
- Dibromomethylphenyl group : This substitution can influence the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C15H14Br2N4S
- Molecular Weight : 426.17 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Research demonstrated that related triazole derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies indicate that derivatives with similar structural features have significant activity against a range of pathogens, including bacteria and fungi. This property is attributed to the ability of triazole rings to disrupt microbial cell membranes .
Enzyme Inhibition
Another area of application is enzyme inhibition, particularly targeting enzymes involved in cancer progression and microbial virulence. The compound may inhibit key enzymes in metabolic pathways, thus providing a therapeutic avenue for treating resistant strains of bacteria or cancer cells .
Synthesis Pathways
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Pyridine Substitution : The introduction of the pyridine moiety is crucial for enhancing biological activity.
- Acetamide Coupling : The final step involves coupling with an acetamide group to complete the synthesis.
Detailed reaction schemes are essential for replicating this synthesis in laboratory settings.
Case Study 1: Anticancer Activity
In a study focused on triazole derivatives, researchers found that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation .
Case Study 2: Antimicrobial Effects
Another investigation revealed that similar compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine ring may interact with nucleic acids or proteins, affecting their function. The dibromo-substituted phenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Pyridyl vs. Benzimidazole Cores : Benzimidazole derivatives (e.g., 3j, 3k) exhibit distinct pharmacodynamic profiles, often targeting proton pump inhibition rather than COX-2 .
Pharmacological Activity
Anti-Inflammatory Efficacy
- Target Compound : Exhibits anti-inflammatory activity equivalent to diclofenac in formalin-induced edema models .
- AS111 : Superior activity (1.28× diclofenac) attributed to optimized hydrophobic interactions with COX-2 (12 hydrophobic bonds, including stabilization of the pyridyl and 3-methylphenyl groups) .
- AS112/AS113 : Chloro-substituted analogs show reduced efficacy (1.0× diclofenac) and higher toxicity, likely due to increased electrophilicity .
Toxicity Profile
- AS111 : Lowest toxicity (LD₅₀ 1000 mg/kg) among triazole derivatives, classified as Category 4 (low risk) .
- Chloro Derivatives : Higher lethality (LD₅₀ 500 mg/kg) due to reactive metabolite formation .
Molecular Docking and Mechanism
- COX-2 Inhibition : The target compound and AS111 form critical hydrophobic interactions with COX-2 residues (e.g., LEU338, TYR385), stabilizing the active site. The pyridyl-triazole moiety acts as a hydrogen-bond acceptor, while the arylacetamide group occupies a hydrophobic pocket .
- Electron-Withdrawing Groups : Bromine in the target compound may enhance binding affinity but reduce solubility compared to AS111’s methyl group.
Biological Activity
The compound 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a dibrominated aromatic group. Its molecular formula is C15H14Br2N4OS, with a molecular weight of approximately 426.17 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties:
-
Antimicrobial Activity :
- Studies have shown that the compound demonstrates potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- A comparative analysis revealed that it is more effective than traditional antibiotics like trimethoprim, with activity levels exceeding those of established antimicrobial agents by significant margins .
-
Anticancer Properties :
- In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. It appears to inhibit the growth of these cells by inducing cell cycle arrest at the G2/M phase.
- The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against several strains of bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard treatments.
- The compound exhibited bactericidal effects within 24 hours of exposure.
Case Study 2: Anticancer Activity
A study involving human cancer cell lines showed:
- Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Disruption of cell wall synthesis |
| Anticancer | Moderate | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Significant | Reduction of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
